2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with the nitrogen atom substituted by a 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl moiety. The dihydroimidazothiazole ring system, observed in SIRT1 agonists (e.g., SRT1720) and other bioactive molecules, indicates possible metabolic or epigenetic regulatory roles . While direct functional data for this compound is absent in the provided evidence, its structural features align with compounds targeting enzymes, receptors, or stress-response pathways.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-13-4-5-17(15(21)9-13)26-11-18(25)22-14-3-1-2-12(8-14)16-10-24-6-7-27-19(24)23-16/h1-5,8-10H,6-7,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGPYXVOTZXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide , often referred to as a thiazole-containing derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H17Cl2N3O2S
- Molecular Weight : 434.3 g/mol
- CAS Number : 920475-01-0
The structure features a dichlorophenoxy group and an imidazo-thiazole moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties. The presence of the imidazo[2,1-b]thiazole moiety in this compound suggests a potential for cytotoxic activity against various cancer cell lines.
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Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
- Studies have shown that similar compounds interact with proteins involved in apoptosis regulation, such as Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
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Case Studies :
- In vitro studies demonstrated that related thiazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency .
- A specific study on a thiazole derivative showed effective inhibition of tumor growth in xenograft models, suggesting that the compound's structural features enhance its anticancer efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features that contribute to the biological activity of thiazole derivatives:
- Electron-Withdrawing Groups : The presence of chlorine atoms on the phenyl ring enhances the electron deficiency necessary for interaction with biological targets.
- Hydrophobic Interactions : The hydrophobic nature of the imidazo-thiazole ring promotes binding to lipid membranes and enhances cellular uptake.
- Substituent Effects : Modifications on the phenyl ring can significantly alter cytotoxicity; for instance, introducing electron-donating groups has been shown to increase activity against specific cancer cell lines .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Comparison with Analogous Acetamide Derivatives
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Backbone Variations: The target compound’s acetamide core is shared with SRT1720 and Compound 533, but its nitrogen substituent combines a dihydroimidazothiazole-phenyl group, contrasting with SRT1720’s quinoxaline-piperazine motif. This suggests divergent binding interactions .
Dichlorophenoxy Group: Present in both the target compound and 2,4-D, this group is associated with herbicidal activity via auxin receptor binding. However, the acetamide linkage in the target compound may alter its specificity compared to 2,4-D’s carboxylic acid .
Dihydroimidazothiazole Role: This heterocycle appears in SIRT1 agonists (e.g., SRT1720) and structural analogs (), suggesting a role in enzyme inhibition or protein-protein interactions.
Functional Comparison with SIRT1 Agonists and Auxin Mimics
- SIRT1 Agonists (SRT1720, SRT2183): These compounds feature imidazothiazole cores linked to aromatic carboxamides. SRT1720’s quinoxaline group and piperazine side chain enhance solubility and SIRT1 binding affinity .
- Auxin Agonists (Compound 533, 2,4-D): The 2,4-dichlorophenoxy group in 2,4-D directly mimics auxin, disrupting plant cell elongation. Compound 533 replaces the acetic acid with an acetamide-pyridine group, possibly reducing phytotoxicity while retaining receptor interaction. The target compound’s dihydroimidazothiazole could introduce novel signaling interference .
Structural Insights from Crystallography and Computational Modeling
- Crystal Packing Trends : and highlight that N-substituted acetamides often form hydrogen-bonded dimers (e.g., N—H···N interactions) and π-stacking networks. The dihydroimidazothiazole in the target compound may participate in similar interactions, stabilizing protein-ligand complexes .
- Conformational Flexibility : The dihedral angle between the acetamide and phenyl rings in analogs (e.g., 75–85° in ) suggests restricted rotation, which could optimize binding pocket occupancy in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
